molecular formula C16H34 B14700260 2,2,3,3,4,4-Hexamethyldecane CAS No. 27235-48-9

2,2,3,3,4,4-Hexamethyldecane

Cat. No.: B14700260
CAS No.: 27235-48-9
M. Wt: 226.44 g/mol
InChI Key: SSCYWBFGEPBPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4-Hexamethyldecane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a decane backbone with six methyl groups attached to the second, third, and fourth carbon atoms. This compound is part of a larger family of branched alkanes, which are known for their unique structural properties and varied applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound, such as a hexamethylated alkene, in the presence of a metal catalyst like palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the precursor compounds are subjected to catalytic hydrogenation. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert but can undergo several types of reactions under specific conditions:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Although already fully saturated, any unsaturated precursors can be reduced to form this compound.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Substitution: Halogenated alkanes

Scientific Research Applications

2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.

    Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. Its effects are mediated through non-covalent interactions, such as van der Waals forces, with molecular targets like membrane lipids and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: Another branched alkane with similar structural features but fewer methyl groups.

    2,2,3,3-Tetramethylbutane: A smaller branched alkane with a similar degree of branching.

    2,2,3,3,4,4-Hexamethylhexane: A longer-chain analogue with similar branching.

Uniqueness

2,2,3,3,4,4-Hexamethyldecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching leads to lower boiling points and different reactivity compared to linear alkanes or less-branched isomers.

Properties

CAS No.

27235-48-9

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethyldecane

InChI

InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3

InChI Key

SSCYWBFGEPBPAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.